Further investigation might be possible through patent databases or by contacting the compound's originator (if known).
BI 2536 is a small-molecule inhibitor specifically targeting polo-like kinase 1, a serine/threonine kinase that plays a crucial role in cell cycle regulation, particularly during mitosis. The chemical formula for BI 2536 is C28H39N7O3, with a molecular weight of approximately 521.67 g/mol. It exhibits high potency as an ATP-competitive inhibitor, with an inhibitory concentration (IC50) of around 0.83 nM, demonstrating over 1,000-fold selectivity against other kinases .
BI 2536 primarily functions by inhibiting the activity of polo-like kinase 1, leading to mitotic arrest and subsequent apoptosis in cancer cells. Upon binding to the ATP-binding site of polo-like kinase 1, BI 2536 disrupts the phosphorylation of key substrates involved in cell cycle progression. This inhibition results in the accumulation of cells in the G2/M phase of the cell cycle, characterized by abnormal mitotic figures and increased levels of phosphohistone H3, a marker for mitotic cells .
The biological activity of BI 2536 has been extensively studied in various human cancer cell lines. It has been shown to induce significant apoptosis and inhibit cell proliferation across more than 20 tumor types, including cervical adenocarcinoma and colon carcinoma. The compound effectively causes a mitotic arrest at low nanomolar concentrations and has demonstrated anti-tumor efficacy in vivo, leading to tumor regression in xenograft models .
The synthesis of BI 2536 involves several steps typical for the development of small-molecule inhibitors. While specific synthetic routes are proprietary, general methods include:
BI 2536 is primarily investigated for its potential as an anti-cancer therapeutic agent. Its applications include:
Interaction studies have revealed that BI 2536 not only inhibits polo-like kinase 1 but also affects other cellular pathways indirectly:
Several compounds share structural or functional similarities with BI 2536. Below is a comparison highlighting their uniqueness:
Compound Name | Target Kinase | IC50 (nM) | Unique Features |
---|---|---|---|
BI 6727 | Polo-like kinase 1 | ~0.5 | Dual inhibition of polo-like kinases |
GSK461364 | Polo-like kinase 1 | ~0.5 | Selective for polo-like kinases with distinct pharmacokinetics |
CCT129202 | Polo-like kinase 1 | ~10 | Induces apoptosis via different signaling pathways |
Rigosertib | Polo-like kinase 1 | ~100 | Targets multiple kinases involved in mitosis |
BI 2536 stands out due to its exceptional potency and selectivity against polo-like kinase 1 compared to these similar compounds, making it a valuable candidate for further development in cancer therapy .